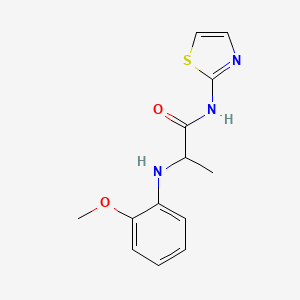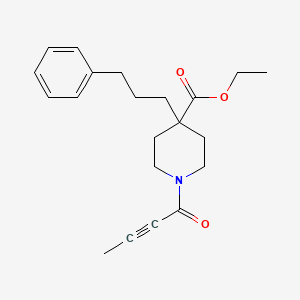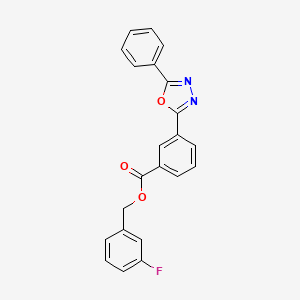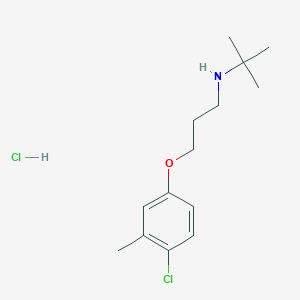
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide, also known as MTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide exerts its biological effects by binding to the active site of PTPs and inhibiting their activity. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. By inhibiting PTP activity, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can modulate various cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit PTP activity. However, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to explore its applications in studying protein-protein interactions and other cellular processes. Additionally, the development of new synthetic methods for N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide and related compounds could lead to the discovery of more potent and selective PTP inhibitors.
合成方法
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide is synthesized through a series of chemical reactions that involve the condensation of 2-aminothiazole with 2-methoxybenzaldehyde, followed by the reaction with alanine amide in the presence of a coupling reagent. The resulting product is purified through column chromatography to obtain N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide in high purity and yield.
科学研究应用
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been investigated for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways and play a critical role in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has shown promising results as a PTP inhibitor, making it a potential drug candidate for the treatment of these diseases.
In biochemistry and biophysics, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been used as a tool to study protein-protein interactions. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can be attached to a protein of interest and used as a fluorescence probe to monitor the interaction between the protein and its binding partner. This approach has been used to study various protein-protein interactions, including those involved in signal transduction, transcriptional regulation, and protein folding.
属性
IUPAC Name |
2-(2-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-5-3-4-6-11(10)18-2/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSMONWIJXLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)

![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)